3-Methyl-2-phenylbutanenitrile
Overview
Description
3-Methyl-2-phenylbutanenitrile is an organic compound with the molecular formula C11H13N. It is a nitrile derivative characterized by a phenyl group attached to a butanenitrile backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the nitrile. The reaction conditions typically involve refluxing the acid chloride with sodium cyanide in an appropriate solvent such as dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methyl-2-phenylbutanone oxime, followed by dehydration. This method is preferred due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines. Common reagents for this reaction include lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium amide in liquid ammonia for the formation of amines.
Major Products:
Oxidation: 3-Methyl-2-phenylbutanoic acid.
Reduction: 3-Methyl-2-phenylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of fragrances, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylbutanenitrile largely depends on its chemical reactivity. As a nitrile, it can act as an electrophile in various reactions, forming intermediates that can further react to yield diverse products. The molecular targets and pathways involved include interactions with nucleophiles, leading to the formation of amides, amines, or other derivatives.
Comparison with Similar Compounds
2-Phenylbutanenitrile: Similar structure but lacks the methyl group at the third position.
3-Methyl-2-phenylpropanenitrile: Similar structure but with a shorter carbon chain.
2-Isopropyl-2-phenylacetonitrile: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness: 3-Methyl-2-phenylbutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the third position influences its steric and electronic characteristics, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-methyl-2-phenylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOLAFPWWQXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290371, DTXSID90876392 | |
Record name | 3-methyl-2-phenylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methy-2-phenylbutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-29-2 | |
Record name | 5558-29-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-2-phenylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-phenylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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